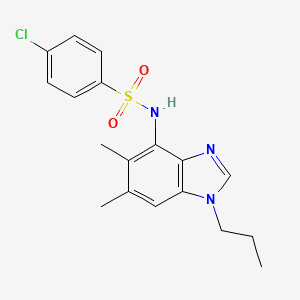

2-Cyano-3-hydroxy-4-iodobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyano-3-hydroxy-4-iodobenzoic acid, also known as CHIBA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. CHIBA is a versatile molecule that can be synthesized using different methods, and its unique chemical properties make it a promising candidate for use in scientific research.

Applications De Recherche Scientifique

- Oxidizing Agents : 2-Cyano-3-hydroxy-4-iodobenzoic acid participates in the preparation of hypervalent iodine reagents. These reagents, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), are valuable for mild and efficient oxidation reactions in organic synthesis .

- Nonexplosive Iodine(III) Oxidants : Researchers have developed practical methods to prepare nonexplosive cyclic hypervalent iodine(III) oxidants using 2-Cyano-3-hydroxy-4-iodobenzoic acid. These serve as efficient organocatalysts and reagents for various reactions under mild conditions .

Hypervalent Iodine Reagents

Catalysis and Green Chemistry

Mécanisme D'action

Target of Action

It is known that similar compounds, such as 2-iodosobenzoic acid (iba) and 2-iodoxybenzoic acid (ibx), are used as efficient organocatalysts and reagents for various reactions .

Mode of Action

It can be inferred from related compounds that it may act as an oxidant or catalyst in various chemical reactions . For instance, IBA and IBX can be regenerated from 2-iodobenzoic acid without requiring an external ligand except for water in the reoxidation step .

Biochemical Pathways

Related compounds like iba have been used in various reactions, including decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative c–h arylation, c–h hydroxylation, c-h oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation .

Result of Action

It can be inferred from related compounds that it may facilitate various chemical reactions as an oxidant or catalyst .

Action Environment

It is known that related compounds like iba can be prepared using oxone® in aqueous solution under mild conditions at room temperature .

Propriétés

IUPAC Name |

2-cyano-3-hydroxy-4-iodobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4INO3/c9-6-2-1-4(8(12)13)5(3-10)7(6)11/h1-2,11H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQVOFSKWWSODF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)C#N)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2800206.png)

![7-(2-furyl)-4-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2800208.png)

![2-[(4-Chlorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-[2-(4-chlorophenyl)sulfonylethylsulfanyl]-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2800218.png)

![1-[(E)-2-phenylethenyl]sulfonyl-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine](/img/structure/B2800223.png)